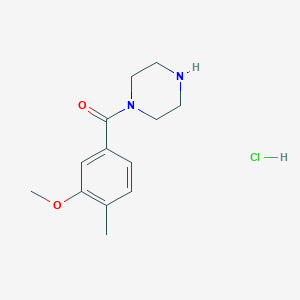

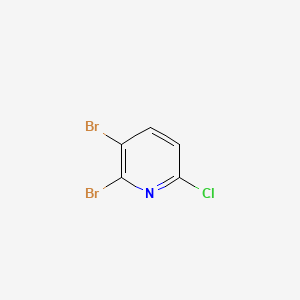

![molecular formula C11H10N2O3 B1416716 3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazole-8-carboxylic acid CAS No. 1160472-54-7](/img/structure/B1416716.png)

3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazole-8-carboxylic acid

Übersicht

Beschreibung

The compound “3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazole-8-carboxylic acid” is a type of heterocyclic compound . These types of compounds are known for their wide range of biological activities .

Synthesis Analysis

The synthesis of these compounds involves a novel chemical process . A gold-catalyzed domino cycloisomerization/alkoxylation process has been developed for the preparation of functionalized polycyclic indole skeletons . This process associates IPrAu (MeCN)BF 4 and an alcohol and has demonstrated remarkable selectivity in accessing functionalized 3,4-dihydro-1H-[1,4]oxazino[4,3-a]indole derivatives .Molecular Structure Analysis

The molecular structure of these compounds is complex and includes a benzimidazole ring . The presence of this ring enables π-π stacking, π-π T-shaped interactions, and the presence of NH group could serve as H-bond donor as well acceptor site .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include a gold-catalyzed domino cycloisomerization/alkoxylation process . This process is atom-economical and can be optimized under asymmetric conditions with an enantiomeric excess of ≤86% .Wissenschaftliche Forschungsanwendungen

Synthetic Utilities and Biological Activities

The compound 3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazole-8-carboxylic acid falls within the broader category of heterocyclic compounds that have demonstrated a wide range of synthetic utilities and biological activities. Heterocyclic compounds, especially those containing benzimidazole cores, have been a focal point in the development of new therapeutic agents due to their diverse pharmacological properties. These properties include antimicrobial, antiviral, antiparasitic, antihypertensive, anticancer activities, and more. The structural complexity and functional versatility of these compounds allow for significant modifications, leading to the discovery of novel drugs with improved efficacy and lesser toxicity (M. Ibrahim, 2011; R. Babbar et al., 2020).

Synthesis Methods

The synthesis of such heterocyclic compounds, including the oxazino benzimidazole derivatives, involves various strategies that highlight the adaptability of these molecules for different synthetic routes. These methods cater to the generation of compounds with potential biological activities, emphasizing the importance of structural modifications to enhance therapeutic properties. Notably, the use of o-phenylenediamines as starting materials demonstrates the compound's relevance in the synthesis of benzimidazoles, quinoxalines, and benzo[diazepines, showcasing the versatility in the creation of complex molecules with significant biological relevance (M. Sainsbury, 1991).

Therapeutic Potential

The therapeutic potential of benzimidazole derivatives, including oxazino[4,3-a]benzimidazole compounds, has been extensively studied, revealing a broad spectrum of pharmacological activities. These activities range from antimicrobial to anticancer properties, highlighting the compound's role in drug discovery and development. The presence of the benzimidazole core in various biological agents underscores its importance as a scaffold for the development of new therapeutic compounds (L. Hsu et al., 2005; M. Rosales-Hernández et al., 2022).

Zukünftige Richtungen

The future directions for the research and development of these compounds could involve further exploration of their potential biological activities, including their potential as antidepressants . Additionally, further optimization of the synthesis process could be a focus, particularly in terms of improving the enantiomeric excess .

Eigenschaften

IUPAC Name |

3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazole-8-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c14-11(15)7-1-2-9-8(5-7)12-10-6-16-4-3-13(9)10/h1-2,5H,3-4,6H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEUKQBKQRRWAME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC2=NC3=C(N21)C=CC(=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazole-8-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(4-Methoxyphenyl)sulfonyl]piperidine-4-carbonyl chloride](/img/structure/B1416638.png)

![3-[5-(2-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]aniline](/img/structure/B1416639.png)

![2-Propenoic acid, 3-[4-[3-(dimethylamino)propoxy]phenyl]-, (2E)-](/img/structure/B1416640.png)

![Methyl 4-{2-[4-(trifluoromethyl)piperidino]ethoxy}benzenecarboxylate](/img/structure/B1416641.png)

![(1S)-1-[4-(trifluoromethoxy)phenyl]ethan-1-ol](/img/structure/B1416644.png)

![1-[(5-Phenylthien-2-yl)methyl]piperazine](/img/structure/B1416652.png)